p-tolylsilane chemical structure and physical properties
p-tolylsilane chemical structure and physical properties
An In-Depth Technical Guide to p-Tolylsilane: Structure, Properties, and Applications
Introduction
p-Tolylsilane (CAS No. 931-70-4), also known as (4-methylphenyl)silane or 1-methyl-4-silylbenzene, is an organosilane compound of significant interest to the scientific community, particularly in the fields of organic synthesis, polymer chemistry, and materials science.[1][2] As a monosubstituted silane, its core chemical feature is a reactive silicon-hydride (Si-H) bond attached to a p-tolyl group. This functionality makes it a versatile precursor for a wide array of chemical transformations and the synthesis of advanced materials. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.
Chemical Structure and Identification
p-Tolylsilane consists of a silyl group (-SiH₃) bonded to a benzene ring at the para position relative to a methyl group. This structure imparts a unique combination of aromatic character and the distinct reactivity of a hydrosilane.
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Molecular Formula : C₇H₁₀Si[1]
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Canonical SMILES : CC1=CC=C(C=C1)[SiH3]
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InChI Key : DDIXHFKHYMZDFP-UHFFFAOYSA-N[2]
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Synonyms : (4-Methylphenyl)silane, 1-Methyl-4-silylbenzene, 4-Tolylsilane[2]
Caption: Chemical structure of p-tolylsilane.
Physical and Chemical Properties
p-Tolylsilane is a colorless, transparent liquid under standard conditions.[1] It is classified as a Class 3 dangerous good, indicating its flammable nature.[1][3]
| Property | Value | Source |
| CAS Number | 931-70-4 | [1][2] |
| Molecular Weight | 122.24 g/mol | [1][2] |
| Appearance | Colorless transparent liquid | [1] |
| Boiling Point | 147-148 °C | [1][4] |
| Melting Point | -6 °C | [4] |
| Density | 0.875 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.5112 | [1] |
| Flash Point | Highly flammable (UN 1993, PG II) | [1][3] |
| Solubility | More soluble in common solvents than phenylsilane | [5] |
Spectroscopic Characterization
Spectroscopic data provides the structural fingerprint of p-tolylsilane, essential for its identification and characterization in reaction mixtures.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-7.5 ppm region), a singlet for the methyl protons (~δ 2.3 ppm), and a characteristic singlet for the three silyl protons (-SiH₃).
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¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the four unique aromatic carbons and one signal for the methyl carbon.
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²⁹Si NMR Spectroscopy : The ²⁹Si NMR spectrum is a powerful tool for characterizing organosilanes. For p-tolylsilane, a signal corresponding to the SiH₃ group is expected, and its chemical shift provides information about the electronic environment of the silicon atom.[5]
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band corresponding to the Si-H stretching vibration, typically found in the 2100-2200 cm⁻¹ region. This band is a key diagnostic feature for hydrosilanes.[6] Additional bands corresponding to aromatic C-H and C=C stretching, as well as the methyl C-H stretching, will also be present.
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Mass Spectrometry (MS) : In mass spectrometry, p-tolylsilane will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (122.24 g/mol ). Fragmentation patterns would likely involve the loss of hydrogen atoms and the methyl group.
Synthesis of p-Tolylsilane
A standard and effective method for the laboratory-scale synthesis of p-tolylsilane is the reduction of the corresponding chlorosilane precursor, p-tolyltrichlorosilane, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5]
Experimental Protocol: Reduction of p-Tolyltrichlorosilane
This protocol is based on established procedures for the reduction of aryltrichlorosilanes.[5]
1. Reagents and Equipment:
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p-Tolyltrichlorosilane (p-TolSiCl₃)
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether (Et₂O)
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Aqueous ammonium chloride (NH₄Cl), saturated solution
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Aqueous hydrochloric acid (HCl), dilute solution
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Sodium sulfate (Na₂SO₄), anhydrous
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer
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Inert atmosphere setup (e.g., nitrogen or argon line)
2. Step-by-Step Procedure:
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Setup : Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere of nitrogen.
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Reagent Addition : Dissolve p-tolyltrichlorosilane (1.0 eq) in anhydrous diethyl ether and add it to the flask. Cool the solution to 0 °C using an ice bath.
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Reduction : Prepare a solution or slurry of LiAlH₄ (approx. 0.3 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the LiAlH₄ suspension dropwise to the stirred solution of p-tolyltrichlorosilane over 1 hour. Causality: This slow, controlled addition is crucial to manage the highly exothermic reaction and prevent side reactions.
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Reaction Progression : After the addition is complete, allow the mixture to gradually warm to room temperature and stir for an additional 12 hours to ensure the reaction goes to completion.[5]
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Reflux : Gently reflux the reaction mixture for 2 hours to drive the reaction to completion.[5]
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Quenching : Cool the mixture back down to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose the excess LiAlH₄. Expertise: This quenching step must be performed with extreme care, as the reaction with water is vigorous and produces hydrogen gas.
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Workup : Filter the resulting gray suspension. Transfer the filtrate to a separatory funnel and wash sequentially with dilute aqueous HCl and water.[5]
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Drying and Isolation : Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.[5] Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.
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Purification : Purify the resulting crude oil by Kugelrohr distillation to yield p-tolylsilane as a colorless liquid.[5]
Caption: Workflow for the synthesis of p-tolylsilane.
Reactivity and Applications
The synthetic utility of p-tolylsilane stems from the reactivity of its Si-H bond, enabling its participation in a variety of important chemical transformations.
Catalytic Dehydrocoupling
p-Tolylsilane serves as a monomer in the catalytic dehydrocoupling (or dehydropolymerization) process to produce poly(p-tolylsilane).[1][5] This reaction, often catalyzed by transition metal complexes such as zirconocenes, involves the formation of Si-Si bonds with the liberation of hydrogen gas. The resulting polysilanes are of interest for their unique electronic and optical properties.[5]
Hydrosilylation Reactions
Hydrosilylation is a cornerstone of organosilicon chemistry, involving the addition of the Si-H bond across an unsaturated bond (e.g., an alkene or alkyne). p-Tolylsilane is an effective reagent in these reactions, allowing for the synthesis of functionalized organosilanes where the p-tolylsilyl group is appended to an organic scaffold. These products are valuable intermediates in organic synthesis and for creating modified siloxane materials.[7]
Caption: General scheme of a hydrosilylation reaction.
Precursor for Functionalized Siloxanes
p-Tolylsilane is a key starting material for producing functionalized siloxanes and other organosilicon compounds.[1] For instance, it can be used to prepare stereoregular cyclic p-tolyl-siloxanes containing a reactive Si-H group. These cyclic siloxanes can then be further functionalized via hydrosilylation to introduce a variety of organic groups, creating well-defined structures for advanced materials applications.[7]
Safety and Handling
p-Tolylsilane is a highly flammable liquid and vapor and should be handled with appropriate safety precautions.[3]
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Handling : Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[8][9] Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and take precautionary measures against static discharge.[3]
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Storage : Store in a tightly closed container in a cool, well-ventilated place away from heat.[3][8] The material is sensitive to moisture.
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Hazards : May cause skin, eye, and respiratory tract irritation upon exposure.[3] In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[3]
Conclusion
p-Tolylsilane is a fundamental and versatile building block in organosilicon chemistry. Its well-defined structure, characterized by a reactive Si-H bond on an aromatic scaffold, provides a gateway to a diverse range of applications, from the synthesis of novel polymers to the creation of functionalized siloxanes for advanced materials. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in research and development.
References
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- Gelest, Inc. (2015, January 9). p-TOLYLTRIMETHOXYSILANE Safety Data Sheet.
- Gelest, Inc. (2015, July 31). p-TOLYLSILANE Safety Data Sheet.
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Harrod, J. F., et al. (2000). Synthesis and Characterization of Atactic Poly(p-tolylsilane) via the Catalytic Dehydrocoupling of p-Tolylsilane. Organometallics, 19(19), 3845–3852. Retrieved from [Link]
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Makhmudiyarova, N. N., et al. (2021). Stereoregular cyclic p-tolyl-siloxanes with alkyl, O- and N-containing groups as promising reagents for the synthesis of functionalized organosiloxanes. New Journal of Chemistry, 45(38), 17653-17662. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
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